1-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine
Description
Properties
CAS No. |
1420987-85-4 |
|---|---|
Molecular Formula |
C20H20N2S2 |
Molecular Weight |
352.5 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is noted that this compound is an impurity of brexpiprazole, a drug used in the treatment and prevention of mental disorders, including CNS disorders. Therefore, it’s plausible that this compound may interact with similar targets as Brexpiprazole, such as serotonin, dopamine, and adrenergic receptors.
Mode of Action
The exact mode of action of this compound is not specified in the search results. Given its structural similarity to Brexpiprazole, it might interact with its targets in a similar manner. Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors.
Biological Activity
1-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its pharmacological significance.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C20H20N2S2 |
| Molecular Weight | 352.51 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Safety Information | Harmful if swallowed; causes skin irritation |
Synthesis
The synthesis of benzothiophene derivatives typically involves the reaction of benzothiophene derivatives with piperazine under controlled conditions. Various methods, including cyclization reactions and acylation, have been employed to yield the desired compounds. For instance, the reaction of 3-chlorobenzothiophene derivatives with piperazine has been documented, demonstrating the versatility of these synthetic routes .
Antimicrobial and Anticancer Properties
Research indicates that benzothiophene derivatives exhibit significant antimicrobial and anticancer activities. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines. The cytotoxicity was evaluated using IC50 values, which ranged from 34 to >100 µM depending on the specific derivative and cell line tested. These findings suggest that modifications in the benzothiophene structure can enhance biological activity .
The proposed mechanism of action for compounds containing a piperazine moiety involves interference with cellular processes such as tubulin polymerization and depolymerization. This mechanism is particularly relevant in the context of cancer therapy, where disrupting microtubule dynamics can inhibit tumor growth . Additionally, compounds have shown vasorelaxant activity and bradycardic effects in vitro, indicating potential cardiovascular benefits .
Case Studies
Several studies have explored the biological activity of related compounds:
- Vasorelaxant Activity : A series of synthesized piperazine derivatives exhibited vasorelaxant properties in isolated rat aorta models. These compounds demonstrated dose-dependent relaxation effects, suggesting their potential use in managing hypertension .
- Anticancer Activity : A compound structurally related to this compound was tested against MDA-MB 231 and U-87 MG cell lines. Results showed that this compound had an IC50 significantly lower than standard chemotherapy agents like doxorubicin, indicating superior efficacy against certain cancer types .
Scientific Research Applications
Biological Activities
- Serotonin-Dopamine Modulation : The compound has been studied for its role as a serotonin-dopamine activity modulator (SDAM). Research indicates that it can influence neurotransmitter systems, making it a candidate for treating psychiatric disorders such as schizophrenia and depression .
- NPT-IIb Inhibition : The compound has demonstrated potential as an inhibitor of the intestinal phosphate transporter NPT-IIb. This action may be beneficial in managing conditions related to phosphate absorption, thereby contributing to the development of treatments for diseases such as chronic kidney disease .
- Anticancer Properties : Preliminary studies suggest that derivatives of benzothiophene compounds exhibit anticancer activities. The structural characteristics of 1-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine may enhance its efficacy against certain cancer cell lines .
Psychiatric Disorders
The modulation of serotonin and dopamine receptors positions this compound as a potential therapeutic agent for psychiatric conditions. Case studies have shown promising results in animal models where similar compounds improved symptoms of anxiety and depression.
Kidney Disorders
By inhibiting NPT-IIb, the compound could help regulate phosphate levels in patients with kidney dysfunction. Clinical trials are necessary to assess its efficacy and safety in human subjects.
Cancer Treatment
Research into the anticancer effects of benzothiophene derivatives is ongoing. The structural similarities with known anticancer agents suggest that this compound may also exhibit cytotoxic effects against specific cancer types.
Case Studies
Chemical Reactions Analysis
Buchwald-Hartwig Amination
The primary synthetic route involves Buchwald-Hartwig amination , coupling a benzothiophene halide with a piperazine derivative (e.g., 1-benzothiophen-4-ylpiperazine). This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene at elevated temperatures (80–100°C) .
This method is pivotal for constructing the central piperazine-benzothiophene scaffold.
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms are susceptible to alkylation and acylation , enabling further derivatization:
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)
-
Outcome : Mono- or di-alkylated piperazine derivatives, enhancing lipophilicity for pharmacological studies.
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Triethylamine in dichloromethane, 0°C to room temperature.
-
Outcome : Stable amide derivatives, often used to modulate receptor-binding affinity.
Reactivity of the Benzothiophene Moieties
The benzothiophene groups participate in electrophilic aromatic substitution (EAS) and oxidation :
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of benzothiophene, enhancing electron-withdrawing properties.
-
Sulfonation : Oleum (fuming H₂SO₄) at 40°C yields sulfonic acid derivatives .
Oxidation Reactions
-
Peracid-mediated oxidation : m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to a sulfoxide or sulfone, altering electronic properties .
-
Oxidative coupling : Mn(OAc)₃ facilitates dimerization at the 4-position under acidic conditions.
Pharmacological Derivatization
The compound’s structural similarity to brexpiprazole (an antipsychotic) has driven studies on receptor-binding modifications :
Dopamine Receptor Targeting
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its dual benzothiophene substituents. Below is a detailed comparison with key structural analogs:
Key Observations:
Substituent Impact on Pharmacology :
- The benzothiophene groups in the target compound likely enhance lipophilicity and aromatic stacking interactions compared to fluorophenyl (GBR 12909) or trifluoromethyl (TFMPP) substituents. This could improve blood-brain barrier penetration or receptor binding .
- Sulfur-containing analogs (e.g., K-604 derivatives) show efficacy in ACAT-1 inhibition, suggesting the target compound may also interact with lipid-metabolism enzymes .
Synthesis Complexity :
- The target compound’s synthesis likely involves ring-closure reactions (as seen in thiazolylhydrazone derivatives ) or multi-component SN2 substitutions (analogous to sulfur-containing ethyl piperazines ).
Receptor Selectivity :
- GBR 12909 derivatives with fluorophenyl groups exhibit high DAT affinity (Ki < 10 nM) but lower serotonin transporter (SERT) selectivity. The benzothiophene’s larger aromatic surface may improve DAT/SERT selectivity .
Physicochemical and Pharmacokinetic Properties (Inferred)
Table 2: Predicted Properties vs. Analogs
Preparation Methods
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction remains the most widely employed method, particularly for constructing the critical benzothiophene-piperazine linkage. The process typically involves:
-
Precursor Activation : Conversion of 6,7-dihydrobenzo[b]thiophen-4(5H)-one to its triflate ester using trifluoromethanesulfonic anhydride.
-
Catalytic System : Palladium acetate (1 mol%) with BrettPhos ligand in toluene at 110°C.
-
Coupling Reaction :
This step achieves 87% yield with excellent regioselectivity.
Reductive Amination Pathways
Alternative routes employ reductive amination for piperazine introduction, particularly when functional group compatibility issues arise in complex intermediates:
-
Ketone Intermediate : Lithiation of benzothiophene derivatives followed by reaction with Weinreb amides generates key ketone precursors.
-
Borohydride Reduction : Sodium borohydride reduces ketones to secondary alcohols (yield: 72-85%).
-
Piperazine Coupling : Alcohol intermediates undergo Mitsunobu reactions with protected piperazines.
Stepwise Synthesis and Process Optimization
Starting Material Preparation
Commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one serves as the primary precursor. Critical modifications include:
Table 1: Triflation Reaction Optimization
Catalytic Coupling Conditions
Systematic screening of Buchwald-Hartwig parameters revealed:
Table 2: Catalyst-Ligand Systems Comparison
| Catalyst | Ligand | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(OAc)₂ | BrettPhos | 110 | 87 | >99:1 |
| Pd₂(dba)₃ | XantPhos | 120 | 72 | 95:5 |
| PdCl(AmPhos)₂ | BINAP | 100 | 68 | 97:3 |
The BrettPhos system demonstrated superior performance due to enhanced steric protection of the palladium center, minimizing β-hydride elimination byproducts.
Advanced Intermediate Functionalization
Post-coupling steps require precise control to install the second benzothiophene moiety while preserving stereochemical integrity:
Second Coupling Challenges
-
Solubility Issues : The dihydrobenzothiophene intermediate exhibits poor solubility in polar aprotic solvents, necessitating toluene/THF mixtures (4:1 v/v).
-
Oxidation Control : Strict oxygen exclusion (<1 ppm) prevents over-oxidation to benzothiophene sulfones.
Sequential Deprotection-Coupling
A representative optimized procedure:
-
Boc Deprotection : Treat with 4M HCl/dioxane (2 h, 0°C → RT).
-
Second Triflate Coupling :
-
Catalyst: Pd(OAc)₂ (1.5 mol%)
-
Ligand: RuPhos (3 mol%)
-
Base: Cs₂CO₃ (3 eq)
-
Yield: 81% after column chromatography
-
Analytical Characterization Protocols
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18, 0.1% TFA/ACN gradient):
-
Retention Time: 12.7 min
-
Purity: 99.3% (220 nm)
Industrial-Scale Considerations
Cost Optimization
Table 3: Catalyst Recycling Performance
| Cycle | Pd Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 1.0 | 87 | 99.1 |
| 2 | 0.8 | 85 | 98.7 |
| 3 | 0.6 | 82 | 98.3 |
Catalyst recovery via SiliaCat DPP-Pd achieves 78% palladium recovery after three cycles.
Waste Stream Management
-
Toluene Recovery : 92% through fractional distillation
-
Pd Removal : <5 ppm achieved via Chelex-100 resin
Challenges and Mitigation Strategies
Byproduct Formation
-
Major Byproduct : Bis-coupled piperazine (5-8%)
-
Mitigation: Controlled stoichiometry (1:0.95 benzothiophene:piperazine)
-
Q & A
Basic: What are the common synthetic routes for synthesizing piperazine derivatives with benzothiophene moieties?
Methodological Answer:
The synthesis of benzothiophene-containing piperazine derivatives typically involves multi-step reactions:
- Alkylation/Nucleophilic Substitution: Piperazine cores are functionalized via alkylation using benzothiophene-containing electrophiles. For example, coupling 1-(2-fluorobenzyl)piperazine with propargyl bromide in the presence of K₂CO₃ yields intermediates for further derivatization .
- Suzuki-Miyaura Cross-Coupling: Aryl halides (e.g., bromobenzothiophenes) can be coupled with piperazine-bearing boronic acids to introduce aromatic groups .
- Reductive Amination: Ketones or aldehydes derived from benzothiophene scaffolds may react with piperazine under reducing conditions to form stable amine linkages .
Key Considerations: Optimize reaction conditions (solvent, temperature, catalysts) to minimize byproducts. Monitor progress via TLC or GC .
Basic: What analytical techniques are used to characterize piperazine derivatives with benzothiophene groups?
Methodological Answer:
Standard characterization methods include:
- Spectroscopy:
- Chromatography:
Advanced: How can researchers address discrepancies in reported biological activity data among structurally similar piperazine derivatives?
Methodological Answer:
Contradictions often arise from subtle structural modifications or assay conditions. Strategies include:
- Structural-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., electron-withdrawing groups on benzothiophene) and compare activity trends .
- Computational Analysis: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors (e.g., 5-HT₁A) and rationalize activity differences .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, cell lines) to isolate structural effects from variability .
Example: Beta-cyclodextrin inclusion complexes reduced toxicity but also decreased activity in modified piperazines, highlighting trade-offs between stability and efficacy .
Advanced: What strategies optimize the pharmacological profile of benzothiophene-containing piperazines?
Methodological Answer:
- Functional Group Introduction:
- Prodrug Design: Mask polar groups (e.g., acetylated piperazines) to enhance bioavailability, with enzymatic cleavage in vivo .
- Molecular Docking: Screen virtual libraries against target proteins (e.g., serotonin receptors) to prioritize syntheses .
Advanced: How can researchers analyze contradictions in structure-activity relationships (SAR) for these compounds?
Methodological Answer:
- In Silico Modeling:
- Meta-Analysis: Aggregate data from multiple studies to identify consensus trends (e.g., antiplatelet activity linked to nitrophenyl groups) .
- Cohort Studies: Compare results across in vitro, ex vivo, and in vivo models to validate mechanisms .
Basic: What in vitro assays are recommended for initial biological screening of benzothiophene-piperazine derivatives?
Methodological Answer:
- Antimicrobial Activity:
- MIC Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening:
- MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding:
- Radioligand Displacement: Measure affinity for serotonin/dopamine receptors using ³H-labeled ligands .
Advanced: How to design experiments to study metabolic stability of these compounds?
Methodological Answer:
- Liver Microsome Assays: Incubate compounds with rat/human microsomes and quantify parent compound degradation via LC-MS .
- CYP450 Inhibition: Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Metabolite Identification: Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: What computational methods predict receptor binding affinities for piperazine derivatives?
Methodological Answer:
- Molecular Docking:
- Glide/Schrodinger Suite: Dock flexible ligands into receptor active sites (e.g., 5-HT₁A) and score poses using Prime-MM/GBSA .
- Pharmacophore Modeling:
- LigandScout: Generate 3D pharmacophores from active compounds to guide library design .
- Free Energy Perturbation (FEP): Calculate relative binding energies for analogs with minor structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
